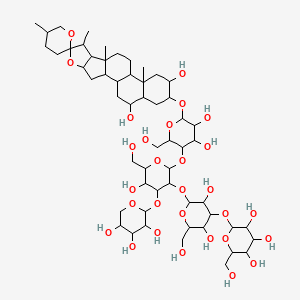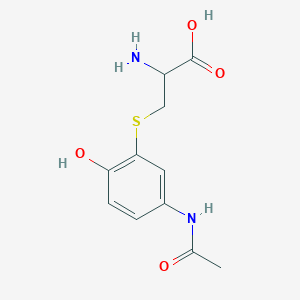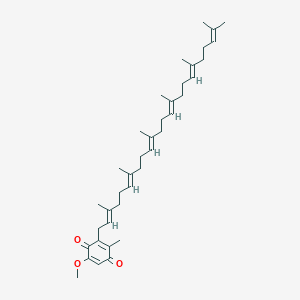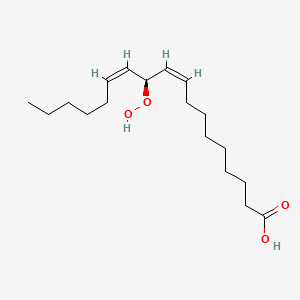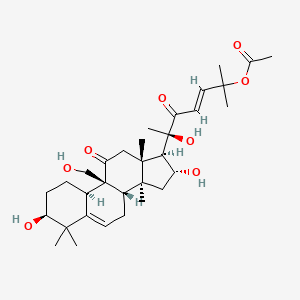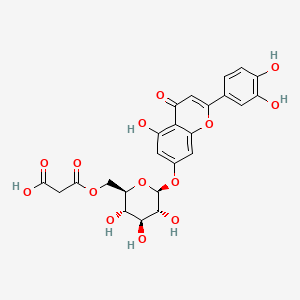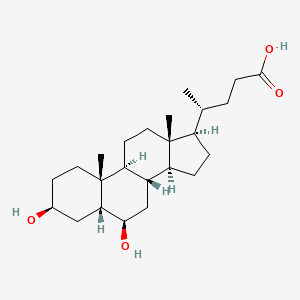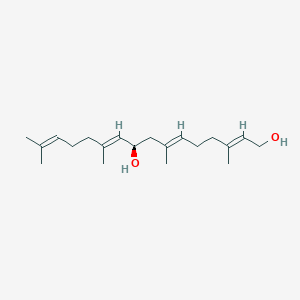
Crinitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crinitol is a natural product found in Cystoseira brachycarpa and Sargassum siliquastrum with data available.
Scientific Research Applications
Antibacterial Properties
Crinitol, identified in marine brown algae like Sargassum tortile, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it shows high sensitivity towards Propionibacterium acnes and some activity against Staphylococcus aureus. The efficacy of crinitol increases when combined with antioxidants such as BHA and BHT, especially against Streptococcus mutans, suggesting its potential in combatting cariogenic bacteria (Kubo et al., 1992).
Chemical Structure and Bioactivity
Crinitol is a diterpene diol, and its structure is representative of the challenges in studying and utilizing secondary plant metabolites. Its role in seaweeds is unclear, but it acts as a nonionic surfactant, possibly providing a protective function. Its biological activity suggests potential applications in various bioassays, and related substances have shown cytotoxicity in specific biological assays (Kubo & Smith, 1997).
Molecular Studies and Antimicrobial Activity
Further studies into the molecular structure of crinitol, such as its racemization and resolution of enantiomers, have shown that changes in its configuration do not significantly alter its antimicrobial activity. This points towards the stability of its biological properties despite molecular modifications (Smith & Kubo, 1995).
properties
CAS RN |
60346-04-5 |
|---|---|
Product Name |
Crinitol |
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,6E,9R,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,9-diol |
InChI |
InChI=1S/C20H34O2/c1-16(2)8-6-10-18(4)14-20(22)15-19(5)11-7-9-17(3)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-12+,18-14+,19-11+/t20-/m0/s1 |
InChI Key |
FVDBKWBFRSVIAW-UJXSZHEFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/[C@@H](C/C(=C/CC/C(=C/CO)/C)/C)O)/C)C |
SMILES |
CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |
Canonical SMILES |
CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |
synonyms |
crinitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
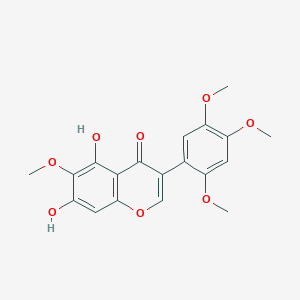

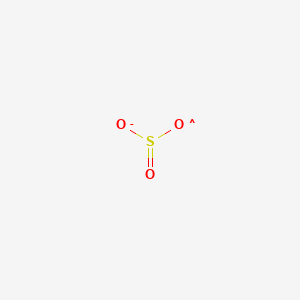
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)
